molecular formula C25H23N3O2S B2530497 N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide CAS No. 681269-73-8

N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2530497
CAS No.: 681269-73-8
M. Wt: 429.54
InChI Key: DILBUAWXVHTXDE-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide (CAS Number: 681269-73-8) is a synthetic organic compound with a molecular formula of C25H23N3O2S and a molecular weight of 429.54 g/mol . This molecule features a complex structure comprising a thienopyrazole core, which is a five-membered heterocycle known for its metabolic stability and lipophilic properties, making it a valuable bioisosteric replacement in medicinal chemistry . The structure is further substituted with a 3,4-dimethylphenyl group at the 2-position and a 2-(naphthalen-2-yloxy)acetamide moiety at the 3-position of the pyrazole ring. The naphthalene component, a polycyclic aromatic hydrocarbon, contributes significant lipophilicity and pi-stacking potential, which can influence binding interactions with biological targets . This compound is provided with a minimum purity of 95% and is intended for research and development applications only . It is particularly suited for investigators in chemical biology and drug discovery exploring the biological activity of pyrazole and thiophene-containing scaffolds. Pyrazole derivatives are investigated for their broad spectrum of potential pharmacological activities due to their ability to mimic other heterocycles and interact with various enzymes and receptors . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biochemical screening assays. This product is strictly for non-human research purposes and is not intended for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S/c1-16-7-9-20(11-17(16)2)28-25(22-14-31-15-23(22)27-28)26-24(29)13-30-21-10-8-18-5-3-4-6-19(18)12-21/h3-12H,13-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILBUAWXVHTXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)COC4=CC5=CC=CC=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps. One common approach starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism by which N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Core Heterocyclic Systems

Compound Core Structure Key Features Reference
Target Compound Thieno[3,4-c]pyrazole Fused bicyclic system; enhanced π-stacking and rigidity N/A
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) 1,2,3-Triazole Smaller monocyclic ring; click chemistry-derived; modular substituent attachment
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole Planar heterocycle with sulfur and nitrogen; hydrogen-bonding capability
2-(Naphthalen-1-yl)-N-(thieno[3,4-c]pyrazol-3-yl)acetamide (Ev4) Thieno[3,4-c]pyrazole Shared core with target; naphthalen-1-yl vs. 2-yloxy substitution

Key Insights :

  • The thienopyrazole core (target and Ev4) offers greater structural complexity compared to triazole (Ev1–2) or thiazole (Ev3). This may enhance thermal stability or binding specificity in biological systems.
  • Thiazole derivatives (Ev3) exhibit strong hydrogen-bonding interactions (N–H⋯N motifs), critical for crystal packing .

Substituent Effects

Compound Aryl/Amide Substituents Impact on Properties
Target Compound 3,4-Dimethylphenyl; naphthalen-2-yloxy Increased lipophilicity (logP); steric hindrance from dimethyl groups
6b (Ev1) 2-Nitrophenyl Electron-withdrawing nitro group enhances reactivity; potential toxicity concerns
6m (Ev2) 4-Chlorophenyl Chlorine improves metabolic stability; moderate lipophilicity
Ev4 Compound Propylaminoethyl; naphthalen-1-yl Polar propylamino group increases solubility; naphthalen-1-yl alters steric access

Key Insights :

  • Nitro substituents (e.g., 6b, 6c) introduce strong electron-withdrawing effects, which may polarize the acetamide carbonyl, enhancing electrophilicity .

Spectroscopic Comparison :

Compound (Example) IR Peaks (cm⁻¹) ¹H NMR Features (δ ppm)
Target Compound (Hypothetical) ~1670 (C=O), ~3260 (N–H) 2.3 (s, 6H, CH₃), 5.4–5.5 (OCH₂), 7.2–8.4 (Ar–H)
6b (Ev1) 1682 (C=O), 3292 (N–H), 1504 (–NO₂) 5.38 (–OCH₂), 8.36 (triazole H), 10.79 (–NH)
Ev3 Compound 1671 (C=O), 3291 (N–H) 5.4 (–CH₂CO), 7.2–8.6 (Ar–H), 10.8 (–NH)

Key Insights :

  • The target’s IR spectrum aligns with typical acetamide derivatives (C=O ~1670 cm⁻¹, N–H ~3260 cm⁻¹).
  • ¹H NMR of the target would distinguish the dimethylphenyl group (singlet at ~2.3 ppm) and naphthalen-2-yloxy protons (distinct coupling patterns vs. 1-yl isomers).

Biological Activity

N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide is a complex organic compound characterized by its unique structural features that include a thieno[3,4-c]pyrazole core and a naphthalene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

Structural Overview

The compound's structure can be represented as follows:

N 2 3 4 dimethylphenyl 2H 4H 6H thieno 3 4 c pyrazol 3 yl 2 naphthalen 2 yloxy acetamide\text{N 2 3 4 dimethylphenyl 2H 4H 6H thieno 3 4 c pyrazol 3 yl 2 naphthalen 2 yloxy acetamide}

Key Features:

  • Thieno[3,4-c]pyrazole Core : Known for various biological activities including anti-inflammatory and anticancer properties.
  • Naphthalene Moiety : Enhances lipophilicity and may contribute to the compound's interaction with biological targets.

Anticancer Properties

Research has indicated that compounds similar to N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The thieno[3,4-c]pyrazole derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation. Specifically, they may target the MEK/ERK pathway which is crucial for tumor growth and survival .
  • Case Studies : In vitro studies demonstrated that certain thieno[3,4-c]pyrazole derivatives inhibited the proliferation of leukemia cells at concentrations as low as 0.3 µM .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a role in the inflammatory process.

Synthesis and Characterization

The synthesis of N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-2-yloxy)acetamide typically involves multi-step organic reactions. The preparation includes:

  • Formation of the thieno[3,4-c]pyrazole core.
  • Functionalization with a 3,4-dimethylphenyl group.
  • Coupling with naphthalene derivatives using coupling agents like EDCI .

Biological Assays

Various biological assays have been conducted to evaluate the efficacy of this compound:

  • Cell Viability Assays : These assays measure the ability of the compound to inhibit cancer cell growth.
  • Western Blot Analysis : Used to assess the impact on protein expression levels related to cancer progression .

Data Table

Biological Activity Concentration (µM) Effect Observed
Inhibition of leukemia cell proliferation0.3 - 1.2Significant reduction in cell viability
COX inhibitionVariesReduction in inflammatory markers

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